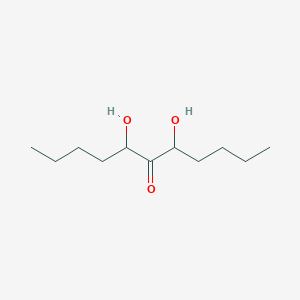

6-Undecanone, 5,7-dihydroxy-

Description

Contextual Significance of Dihydroxy Ketones in Organic Chemistry and Natural Products Research

Dihydroxy ketones are a class of organic compounds characterized by a ketone functional group and two hydroxyl groups. The relative positions of these functional groups significantly influence the molecule's chemical properties and reactivity. The α,β-dihydroxy ketone motif, in particular, is a key structural feature found in a wide array of biologically active natural products. researchgate.net The synthesis of these motifs is a focal point in organic chemistry due to their prevalence in complex molecules and the stereochemical challenges they present. researchgate.net

Researchers have developed various stereoselective methods to synthesize dihydroxy ketones, which are crucial building blocks for creating larger, more complex molecules. researchgate.net For instance, δ-hydroxy-β-keto esters and δ,β-dihydroxy esters are characteristic structural motifs of statin-type natural products. nih.gov The development of novel synthetic routes, such as the direct deoxygenation of α,β-dihydroxy ketones to form enones, underscores their importance as versatile intermediates in organic synthesis. organic-chemistry.org Furthermore, polyhydroxylated compounds, including dihydroxy ketones, are fundamental building blocks for the synthesis of carbohydrates and other natural products. chemrxiv.org

Overview of the Undecanone Class within Chemical Literature

The undecanone class consists of ketones with an eleven-carbon backbone. drugbank.comymdb.ca Depending on the position of the carbonyl group, various isomers exist, such as 2-undecanone (B123061) and 6-undecanone (B1294626). These compounds are found in nature and are utilized in various applications.

2-Undecanone , also known as methyl nonyl ketone, is a well-documented member of this class. ymdb.ca It is a component of essential oils from plants like rue and is also found in fruits such as bananas and strawberries. ontosight.ainacchemical.com It is used in the fragrance and flavoring industries and serves as an insect and animal repellent. drugbank.comnacchemical.com

6-Undecanone , also known as dipentyl ketone or amyl ketone, is another prominent isomer. nist.govhmdb.cachemeo.com It is a colorless to slightly yellow liquid with a fruity odor and has been reported in coriander. chemicalbook.com This compound is used as a flavoring agent and as a solvent in certain analytical chemistry applications. chemicalbook.comnih.gov The physical and chemical properties of these undecanones, such as their boiling points, melting points, and solubility, are well-characterized, providing a solid foundation for understanding the behavior of the entire class. chemicalbook.comnih.govsigmaaldrich.com

Comparison of 2-Undecanone and 6-Undecanone Properties

| Property | 2-Undecanone | 6-Undecanone |

|---|---|---|

| Synonyms | Methyl nonyl ketone, Rue ketone ymdb.ca | Dipentyl ketone, Amyl ketone nist.gov |

| CAS Number | 112-12-9 drugbank.com | 927-49-1 nist.gov |

| Molecular Formula | C11H22O ymdb.ca | C11H22O nist.gov |

| Molecular Weight | 170.29 g/mol nih.gov | 170.29 g/mol nih.gov |

| Boiling Point | 231-232 °C scbt.com | 228 °C chemicalbook.com |

| Melting Point | 11-13 °C nih.gov | 14-15 °C nih.gov |

| Appearance | Colorless, oily liquid nih.gov | Clear colorless to slightly yellow liquid chemicalbook.com |

Rationale for Dedicated Academic Research on 6-Undecanone, 5,7-dihydroxy-

While extensive literature exists for the broader classes of dihydroxy ketones and undecanones, specific academic research detailing the rationale and applications of 6-Undecanone, 5,7-dihydroxy- is not widely published. The rationale for its investigation can, however, be inferred from the established significance of its constituent functional groups.

The presence of the 5,7-dihydroxy-6-ketone structure suggests that this compound is a target for several key research areas:

Natural Product Synthesis: The dihydroxy ketone motif is a common feature in many biologically active natural products. researchgate.net Research on 6-Undecanone, 5,7-dihydroxy- could be aimed at developing it as a key intermediate in the total synthesis of more complex natural products. The undecane (B72203) chain provides a lipid-soluble backbone, a feature common in many natural compounds.

Development of Synthetic Methodologies: The synthesis of stereochemically defined dihydroxy ketones is a significant challenge in organic chemistry. researchgate.net 6-Undecanone, 5,7-dihydroxy- serves as a model substrate for developing and refining new synthetic methods, such as asymmetric aldol (B89426) reactions, to control the stereochemistry of the hydroxyl groups. nih.govchemrxiv.org

Medicinal Chemistry Exploration: Given that many dihydroxy ketone-containing natural products exhibit potent biological activities, there is a rationale to synthesize and screen simpler analogs like 6-Undecanone, 5,7-dihydroxy- for potential pharmacological effects. Its structure could be a pharmacophore for various biological targets.

In essence, while dedicated studies on 6-Undecanone, 5,7-dihydroxy- may be nascent, its chemical structure positions it as a compound of interest for advancing synthetic organic chemistry and exploring new avenues in natural product and medicinal chemistry.

Structure

3D Structure

Properties

CAS No. |

649767-32-8 |

|---|---|

Molecular Formula |

C11H22O3 |

Molecular Weight |

202.29 g/mol |

IUPAC Name |

5,7-dihydroxyundecan-6-one |

InChI |

InChI=1S/C11H22O3/c1-3-5-7-9(12)11(14)10(13)8-6-4-2/h9-10,12-13H,3-8H2,1-2H3 |

InChI Key |

YQPIBVOFTROYMF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C(=O)C(CCCC)O)O |

Origin of Product |

United States |

Occurrence, Isolation, and Distribution of 6 Undecanone, 5,7 Dihydroxy

Identification in Biological and Environmental Matrices

The initial step in studying a natural product is its detection in various natural sources.

Natural Sources and Organisms

Hypothetically, a compound like 6-Undecanone (B1294626), 5,7-dihydroxy- could originate from several biological sources. The structural features—a C11 carbon chain with a ketone and two hydroxyl groups—suggest a possible origin from polyketide or fatty acid biosynthesis pathways, which are common in plants, fungi, and bacteria.

Potential, though unconfirmed, sources could include:

Plant Extracts: Many plants produce a diverse array of secondary metabolites, including long-chain aliphatic compounds and polyketides.

Microbial Metabolites: Bacteria and fungi are prolific producers of unique bioactive compounds, and a dihydroxy ketone could arise from their metabolic processes. nih.gov

Insect Secretions: Insects utilize a variety of chemical signals and defense compounds, some of which are aliphatic ketones.

Methodologies for Extraction and Enrichment from Complex Biological Samples

To isolate a target compound from a complex biological matrix, a series of extraction and enrichment steps are necessary. The choice of solvent and technique depends on the polarity of the target molecule. For a dihydroxy ketone, a combination of solvents with varying polarities would likely be employed.

A general workflow would involve:

Initial Extraction: Maceration or Soxhlet extraction of the source material (e.g., dried plant leaves, microbial culture) with a solvent like methanol (B129727) or ethanol (B145695) to extract a broad range of compounds.

Liquid-Liquid Partitioning: The crude extract would then be partitioned between immiscible solvents, such as hexane (B92381) and water, followed by solvents of increasing polarity like ethyl acetate (B1210297) and butanol. This separates compounds based on their differential solubility. Due to its hydroxyl groups, 6-Undecanone, 5,7-dihydroxy- would be expected to partition into the more polar fractions.

Solid-Phase Extraction (SPE): The enriched fraction could be further purified using SPE cartridges. A reverse-phase sorbent (like C18) would be a logical choice, where the compound is adsorbed and then eluted with a solvent of appropriate polarity.

Advanced Chromatographic Separation Techniques for Compound Isolation

Following initial extraction and enrichment, high-resolution chromatographic techniques are essential to obtain the pure compound.

High-Performance Liquid Chromatography (HPLC) in Preparative Scale

Preparative HPLC is a powerful tool for the final purification of natural products. nih.govnp-mrd.org For a moderately polar compound like a dihydroxy ketone, reverse-phase HPLC would be the method of choice.

Table 1: Hypothetical Preparative HPLC Parameters for 6-Undecanone, 5,7-dihydroxy- Purification

| Parameter | Value/Description |

| Column | C18 stationary phase |

| Mobile Phase | A gradient of water and a polar organic solvent (e.g., acetonitrile (B52724) or methanol) |

| Detection | UV detector (if the compound has a chromophore) or an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) for non-chromophoric compounds. |

| Mode | Gradient elution to effectively separate compounds with a range of polarities. |

Gas Chromatography (GC) for Volatile Component Separation

If 6-Undecanone, 5,7-dihydroxy- possesses sufficient volatility and thermal stability, Gas Chromatography (GC) could be employed for its analysis and, on a smaller scale, for its isolation. Derivatization to increase volatility (e.g., by silylating the hydroxyl groups) might be necessary.

Table 2: Hypothetical GC Parameters for the Analysis of Derivatized 6-Undecanone, 5,7-dihydroxy-

| Parameter | Value/Description |

| Column | A non-polar or mid-polarity capillary column (e.g., DB-5 or HP-35). |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | Optimized to ensure volatilization without degradation. |

| Oven Program | A temperature gradient to separate compounds based on their boiling points. |

| Detector | Flame Ionization Detector (FID) for quantitation or Mass Spectrometry (MS) for identification. |

The analysis of long-chain ketones by GC has been established for related compounds. acs.org

Orthogonal Chromatographic Approaches for Enhanced Purity

To ensure the highest purity of an isolated compound, employing two or more chromatographic techniques that separate based on different chemical principles (orthogonal approaches) is a common strategy. For 6-Undecanone, 5,7-dihydroxy-, this could involve:

Reverse-Phase HPLC: Separates based on hydrophobicity.

Normal-Phase HPLC or Flash Chromatography: Separates based on polarity, using a polar stationary phase (e.g., silica (B1680970) gel) and a non-polar mobile phase.

Size-Exclusion Chromatography: Separates molecules based on their size, which can be effective for removing high or low molecular weight impurities.

By combining these techniques, one could systematically remove impurities with different physicochemical properties, leading to a highly purified sample of the target compound.

Spectroscopic Identification from Natural Extracts (Emphasis on Structural Elucidation, not basic data)

The structural elucidation of a novel natural product is a meticulous process that relies on a combination of modern spectroscopic techniques. For a hypothetical isolation of 6-Undecanone, 5,7-dihydroxy-, the following methods would be instrumental in determining its precise molecular architecture.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For a compound like 6-Undecanone, 5,7-dihydroxy-, a suite of NMR experiments would be necessary to piece together its structure.

One-dimensional (1D) NMR spectra, such as ¹H NMR and ¹³C NMR, provide initial, crucial information. The ¹H NMR spectrum would reveal the number of different types of protons and their immediate electronic environment. For instance, the presence of hydroxyl groups would likely be indicated by broad singlets, while the protons on the undecanone chain would appear as multiplets. The integration of these signals would correspond to the number of protons of each type.

The ¹³C NMR spectrum would indicate the number of unique carbon atoms in the molecule. The carbonyl carbon of the ketone group would be expected to resonate at a characteristic downfield shift (typically in the range of 200-220 ppm). The carbons bearing the hydroxyl groups (C-5 and C-7) would also show characteristic shifts.

Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) would be used to identify which protons are coupled to each other, helping to trace out the carbon chain.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of proton signals to their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be pivotal in placing the hydroxyl groups at positions 5 and 7 and confirming the position of the ketone at C-6 by observing correlations from neighboring protons to the carbonyl carbon.

In studies of similar dihydroxy ketones isolated from natural sources, such as those from endophytic fungi, a combination of these NMR techniques has been indispensable for unambiguous structure determination. mdpi.comnih.gov

Mass Spectrometry (MS) in Elucidating Molecular Frameworks

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For 6-Undecanone, 5,7-dihydroxy-, high-resolution mass spectrometry (HRMS), often coupled with a chromatographic separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS), would be employed.

HRMS would provide a highly accurate mass measurement, allowing for the determination of the molecular formula (C₁₁H₂₂O₃ for 6-Undecanone, 5,7-dihydroxy-). This is a critical first step in the identification process.

The fragmentation pattern observed in the mass spectrum provides further structural clues. The molecule would likely undergo characteristic cleavages around the carbonyl group and the hydroxyl groups. The analysis of these fragment ions helps to confirm the positions of the functional groups along the undecane (B72203) chain. For instance, the isolation of diarylundecanones from Ardisia arborescens utilized HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry) to establish their molecular formulas. core.ac.uk

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy would be used to confirm the presence of the key functional groups in 6-Undecanone, 5,7-dihydroxy-. A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (-OH) groups. A strong, sharp absorption band around 1700-1725 cm⁻¹ would be characteristic of the carbonyl (C=O) stretching of the ketone. For the parent compound, 6-undecanone, IR spectra show a characteristic carbonyl peak. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about conjugated systems. Since 6-Undecanone, 5,7-dihydroxy- is a saturated aliphatic ketone, it is not expected to show strong absorption in the UV-Vis region. The carbonyl group has a weak n→π* transition, which would result in a very low-intensity absorption band. This technique would be more informative for related compounds containing aromatic rings or conjugated double bonds. core.ac.uk

Chemical Reactivity and Derivatization of 6 Undecanone, 5,7 Dihydroxy

Carbon-Carbon Bond Forming and Cleavage Reactions

Alkylation and Acylation Reactions on the Carbon Skeleton

The carbon skeleton of 6-Undecanone (B1294626), 5,7-dihydroxy- offers several positions for alkylation and acylation, primarily at the α-carbons adjacent to the carbonyl group (C5 and C7). The presence of the hydroxyl groups can influence the regioselectivity of these reactions.

Alkylation:

Alkylation of the carbon skeleton would typically proceed via the formation of an enolate. The α-hydrogens at the C5 and C7 positions are acidic due to their proximity to the electron-withdrawing carbonyl group. chemistrysteps.com Treatment with a suitable base would generate an enolate, which can then act as a nucleophile to attack an alkyl halide in an SN2 reaction. libretexts.org

The choice of base and reaction conditions is crucial for controlling the regioselectivity of the alkylation. A sterically hindered base, such as lithium diisopropylamide (LDA), at low temperatures would favor the formation of the kinetic enolate, potentially leading to alkylation at the less sterically hindered α-carbon if there were a significant steric difference between the two alpha positions. chemistrysteps.comlibretexts.org Conversely, a smaller, less hindered base like sodium hydride at room temperature would favor the formation of the more thermodynamically stable enolate. chemistrysteps.com Given the symmetrical nature of the immediate environment around the ketone in 6-undecanone, a mixture of products might be expected unless one of the hydroxyl groups is selectively protected.

The hydroxyl groups themselves can also be alkylated under appropriate conditions, typically by conversion to alkoxides with a strong base followed by reaction with an alkyl halide. To achieve selective C-alkylation, it would be necessary to first protect the hydroxyl groups, for example, as silyl (B83357) ethers.

Acylation:

Acylation of the carbon skeleton at the α-positions can be achieved through several methods, often involving the formation of an enolate intermediate similar to alkylation. The reaction of the enolate with an acylating agent, such as an acid chloride or an anhydride, would yield a β-dicarbonyl compound. organicreactions.org This type of reaction, known as a Claisen condensation when an ester is used as the acylating agent, is a fundamental method for forming carbon-carbon bonds. nih.govbeilstein-journals.org

The presence of the hydroxyl groups introduces the possibility of O-acylation. In fact, acylation of the hydroxyl groups is often a competing reaction and can be the major pathway depending on the reaction conditions. To favor C-acylation, the hydroxyl groups would typically need to be protected prior to the reaction. Alternatively, specific conditions that promote the formation of the carbon enolate over the alkoxide would be required. The use of "soft" enolization methods in the presence of reagents like MgBr₂·OEt₂ could potentially favor C-acylation. organic-chemistry.org

| Reaction Type | Reagents and Conditions | Expected Product |

| α-Alkylation | 1. Strong base (e.g., LDA, NaH) 2. Alkyl halide (R-X) | α-Alkyl-5,7-dihydroxy-6-undecanone |

| α-Acylation | 1. Strong base (e.g., LDA) 2. Acyl halide (RCOCl) or Anhydride ((RCO)₂O) | α-Acyl-5,7-dihydroxy-6-undecanone (a β-dicarbonyl derivative) |

Rearrangement Reactions and Fragmentations

The structure of 6-Undecanone, 5,7-dihydroxy-, with its adjacent hydroxyl and ketone functionalities, makes it susceptible to specific rearrangement and fragmentation reactions, particularly under acidic or basic conditions, or upon analysis by mass spectrometry.

Rearrangement Reactions:

One of the key potential rearrangements for this molecule is the α-ketol rearrangement . This reaction involves the 1,2-migration of an alkyl or aryl group in an α-hydroxy ketone, induced by acid, base, or heat, to yield an isomeric product. organicreactions.orgwikipedia.org Although 6-Undecanone, 5,7-dihydroxy- is a β-hydroxy ketone, under certain conditions that might promote tautomerization or other intramolecular processes, rearrangements involving the migration of the alkyl chains could be envisioned.

Fragmentation Reactions:

In mass spectrometry, ketones undergo characteristic fragmentation patterns. The molecular ion of a ketone is generally prominent. chemistrynotmystery.com Common fragmentation pathways include:

α-Cleavage: This involves the homolytic cleavage of the C-C bond adjacent to the carbonyl group. For 6-undecanone, this would lead to the loss of a pentyl radical or a butyl radical, resulting in the formation of a stable acylium ion. chemistrynotmystery.comyoutube.com

McLafferty Rearrangement: This rearrangement occurs if one of the alkyl chains attached to the carbonyl group has a γ-hydrogen. It involves the transfer of this hydrogen to the carbonyl oxygen, followed by the cleavage of the β-carbon-carbon bond. chemistrynotmystery.comyoutube.com

The presence of the 1,3-diol system introduces additional fragmentation possibilities. 1,3-diols can undergo cleavage reactions, often initiated by the loss of a water molecule, particularly under chemical ionization or electron impact conditions in a mass spectrometer. The fragmentation of 1,3-diketones, which are structurally related, has been shown to be highly dependent on the tautomeric form present in the gas phase. core.ac.uk

| Reaction Type | Conditions | Key Intermediates/Products |

| α-Ketol Rearrangement | Acid or base catalysis, heat | Isomeric α-hydroxy ketones |

| α-Cleavage (Mass Spec) | Electron Impact | Acylium ions |

| McLafferty Rearrangement (Mass Spec) | Electron Impact (if γ-H present) | Enol radical cation and a neutral alkene |

| 1,3-Diol Fragmentation | Acid/base catalysis, mass spectrometry | Cleavage products, dehydrated species |

Synthesis of Structural Analogues with Modified Chains or Ring Systems

The synthesis of structural analogues of 6-Undecanone, 5,7-dihydroxy- can be approached by modifying the length of the alkyl chains or by incorporating aromatic or heterocyclic moieties.

Homologation and Chain Length Variations

Homologation refers to a series of reactions that lengthen a carbon chain by a single methylene (B1212753) unit. Several classic organic reactions can be adapted for the homologation of a ketone like 6-undecanone, assuming the dihydroxy functionality is suitably protected. organicreactions.org For instance, the Wittig reaction with methoxymethylenetriphenylphosphine would convert the ketone to an enol ether, which upon hydrolysis would yield a homologous aldehyde. This aldehyde could then be further elaborated to extend the carbon chain.

Variations in chain length can be achieved by starting with different precursors. For example, aldol-type reactions are a powerful tool for constructing β-hydroxy ketones and can be used to synthesize analogues with varying chain lengths. patsnap.com By choosing different aldehydes and ketones as starting materials in a crossed aldol (B89426) condensation, a wide variety of β-hydroxy ketones can be prepared. Subsequent reduction of the carbonyl group would lead to the 1,3-diol system.

Introduction of Aromatic or Heterocyclic Substructures

The introduction of aromatic or heterocyclic rings can significantly alter the properties of the molecule. This can be achieved either by incorporating these moieties into the starting materials for the synthesis of the undecanone backbone or by their addition to the pre-formed skeleton.

Synthesis from Aromatic/Heterocyclic Precursors:

A common method for the synthesis of 1,3-dicarbonyl compounds, which can be precursors to β-hydroxy ketones, is the Claisen condensation . nih.govbeilstein-journals.org By using an aromatic or heterocyclic ketone as one of the coupling partners, the corresponding ring system can be incorporated into the final structure. For example, the acylation of an aromatic ketone with an appropriate carboxylic acid derivative can lead to a 1,3-diketone containing an aromatic ring. nih.gov Subsequent reduction of one of the ketone groups would then generate the desired β-hydroxy ketone functionality.

Derivatization to form Heterocycles:

The 1,3-dicarbonyl-like nature of the 5,7-dihydroxy-6-undecanone system (via its enol tautomer) makes it a suitable precursor for the synthesis of various heterocycles. For instance, condensation reactions of 1,3-diketones with hydrazines are a classical method for the synthesis of pyrazoles. researchgate.net Similarly, reactions with other binucleophiles can lead to a variety of heterocyclic systems. The reactivity of 1,3-diketones in the synthesis of heterocycles is well-documented and provides a versatile platform for creating diverse structural analogues. nih.gov

| Synthetic Strategy | Description | Example Reaction |

| Homologation | Lengthening the carbon chain by one methylene unit. | Wittig reaction with Ph₃P=CHOMe followed by hydrolysis. |

| Chain Length Variation | Synthesis from different starting materials to achieve varied chain lengths. | Crossed aldol condensation of different aldehydes and ketones. |

| Introduction of Aromatics | Using aromatic precursors in the synthesis of the carbon skeleton. | Claisen condensation involving an aromatic ketone. |

| Heterocycle Formation | Condensation of the β-dicarbonyl system with binucleophiles. | Reaction with hydrazine (B178648) to form a pyrazole (B372694) derivative. |

Biosynthetic Pathways and Metabolic Studies of 6 Undecanone, 5,7 Dihydroxy

Putative Biosynthetic Origins in Natural Systems

The carbon skeleton of 6-undecanone (B1294626) can plausibly be assembled through two primary routes: the catabolism of fatty acids or the anabolic processes of polyketide synthesis.

Fatty acid β-oxidation is a core metabolic process where fatty acid molecules are catabolized to produce acetyl-CoA. wikipedia.orgaocs.org This pathway involves a sequence of four key enzymatic reactions that shorten the fatty acid chain by two carbons in each cycle. aocs.orgmdpi.com The formation of a ketone like 6-undecanone could be envisioned as an offshoot of this pathway, potentially through an incomplete or modified β-oxidation of a longer-chain fatty acid, such as a C12 or C14 precursor.

The process begins with the activation of a fatty acid to its acyl-CoA derivative. wikipedia.org This molecule then enters the β-oxidation spiral, undergoing dehydrogenation, hydration, oxidation, and thiolysis. aocs.org While the primary output is acetyl-CoA for energy production or other biosynthetic pathways youtube.comnih.gov, the accumulation of β-ketoacyl-CoA intermediates is a critical step in ketogenesis. libretexts.org It is conceivable that specific enzymes could intercept a C11-β-ketoacyl-CoA intermediate, decarboxylate it, and release 6-undecanone. Alternatively, modifications to the standard β-oxidation cycle could lead to the formation and release of the ketone.

Table 1: Key Enzymes in the β-Oxidation Pathway

| Enzyme | Function in Pathway |

|---|---|

| Acyl-CoA Dehydrogenase | Introduces a double bond between the α and β carbons. |

| Enoyl-CoA Hydratase | Adds a water molecule across the double bond, forming a hydroxyl group on the β-carbon. |

| 3-Hydroxyacyl-CoA Dehydrogenase | Oxidizes the hydroxyl group to a ketone group, forming a β-ketoacyl-CoA. |

This interactive table summarizes the core enzymatic steps in the fatty acid β-oxidation spiral.

Polyketide biosynthesis offers a more direct and versatile route to complex molecules like 6-Undecanone, 5,7-dihydroxy-. Polyketide synthases (PKSs) are multifunctional enzymes that build carbon chains through the sequential condensation of small carboxylic acid units, in a process analogous to fatty acid synthesis. wikipedia.orgnih.gov The biosynthesis of polyketides starts with a "starter unit," typically acetyl-CoA, which is then extended by "extender units," most commonly malonyl-CoA. researchgate.net

A Type I PKS could assemble the 11-carbon backbone of undecanone. researchgate.net The process would involve a starter acetyl-CoA unit followed by four successive condensations with malonyl-CoA. During this chain extension, the PKS possesses specialized domains, such as ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains, that can modify the β-keto group formed at each condensation step. nih.gov For the synthesis of 6-undecanone, the KR domain would need to act selectively at specific points in the chain elongation process to reduce some of the ketone groups to methylenes, while leaving the ketone at the C-6 position intact. The final polyketide chain would then be released from the PKS enzyme. This pathway is a highly plausible origin for the undecanone skeleton, given the structural diversity known to be generated by PKSs in bacteria, fungi, and plants. nih.govnih.gov

Enzymatic Mechanisms and Key Biocatalysts in Dihydroxylation

Once the 6-undecanone backbone is formed, the introduction of hydroxyl groups at the C-5 and C-7 positions is accomplished by hydroxylase enzymes. This dihydroxylation is a critical step in generating the final compound.

The specific placement of hydroxyl groups onto an aliphatic chain is typically catalyzed by monooxygenase or dioxygenase enzymes. nih.gov Cytochrome P450 monooxygenases are a prominent class of enzymes capable of such regioselective hydroxylations. nih.gov These heme-containing enzymes activate molecular oxygen to insert one oxygen atom into the substrate. nih.gov The substrate binds to the enzyme's active site, and the enzyme's structure dictates the specific carbon atom that will be hydroxylated. nih.govnih.gov

Rieske-type dioxygenases are another class of enzymes that could be involved. These enzymes typically install two hydroxyl groups onto a substrate, often in a stereospecific cis-conformation on aromatic rings, but their activity on aliphatic chains is also documented. researchgate.netrsc.org The precise regioselectivity, targeting the C-5 and C-7 positions flanking the ketone, would depend on the specific topology of the enzyme's active site, which orients the 6-undecanone substrate for the reaction.

Table 2: Major Classes of Hydroxylating Enzymes

| Enzyme Class | Oxygen Source | General Function |

|---|---|---|

| Cytochrome P450 Monooxygenases | O₂ and NADPH | Insertion of a single oxygen atom into a substrate. |

| Rieske Dioxygenases | O₂ and NADH | Incorporation of both atoms of O₂ to form a cis-dihydrodiol. |

This interactive table outlines the primary types of enzymes responsible for hydroxylation reactions in biological systems.

Enzymatic reactions are renowned for their high degree of stereochemical control. youtube.com As chiral catalysts, hydroxylase enzymes can distinguish between prochiral centers on a substrate molecule. The active site of the enzyme creates a specific three-dimensional environment that binds the substrate in a fixed orientation. youtube.com This precise positioning ensures that the oxidative chemistry occurs on only one face of the molecule, leading to the formation of a single stereoisomer of the hydroxylated product.

In the case of 6-Undecanone, 5,7-dihydroxy-, two new chiral centers would be created at C-5 and C-7. An enzymatic process would likely produce a specific stereoisomer (e.g., (5R, 7R), (5S, 7S), (5R, 7S), or (5S, 7R)) rather than a racemic mixture of all possible isomers. This stereoselectivity is a hallmark of biocatalysis and is crucial for the biological activity of many natural products. acs.orgscispace.com

In Vitro and In Vivo Biotransformation Studies (Non-Human Focus)

Biotransformation studies utilize whole microbial cells (such as bacteria or fungi) or isolated enzymes to carry out specific chemical modifications on a substrate. nih.govnih.gov While no studies have been published specifically on the biotransformation of 6-undecanone to its 5,7-dihydroxy derivative, the principles of this technology are well-established.

In a hypothetical in vitro study, 6-undecanone could be supplied as a substrate to a culture of a microorganism known to possess a wide range of hydroxylating enzymes, such as certain species of Aspergillus, Bacillus, or Pseudomonas. nih.gov The microbial cells would take up the substrate and, using their native enzymatic machinery (e.g., cytochrome P450s), could perform the dihydroxylation. Researchers would then extract the products from the culture medium and analyze them to identify the hydroxylated derivatives and determine the regioselectivity and stereoselectivity of the transformation.

Such studies are invaluable for discovering novel biocatalysts and for producing complex molecules that are difficult to synthesize through traditional chemical methods. nih.gov These biotransformation approaches could be employed to investigate the potential for creating 6-Undecanone, 5,7-dihydroxy- and to identify the specific enzymes responsible for this conversion in a non-human biological context.

Information regarding the biosynthetic pathways and metabolic studies of 6-Undecanone, 5,7-dihydroxy- is not available in the currently accessible scientific literature.

Extensive searches for "biosynthesis of 6-Undecanone, 5,7-dihydroxy-," "metabolic studies of 6-Undecanone, 5,7-dihydroxy- in microorganisms," "microbial transformation of 6-Undecanone, 5,7-dihydroxy-," "degradation pathways of 6-Undecanone, 5,7-dihydroxy- in microorganisms," and "metabolic fate of 6-Undecanone, 5,7-dihydroxy- in non-human model organisms" did not yield any relevant results for this specific chemical compound.

The search results consistently provided information on the related but distinct compound 6-Undecanone , which lacks the 5,7-dihydroxy substitutions. Additionally, searches yielded results on the microbial transformation of other, structurally unrelated compounds, which are not applicable to the user's specific request.

Therefore, it is not possible to generate the requested article with the specified outline due to the absence of scientific data on the biosynthesis and metabolism of 6-Undecanone, 5,7-dihydroxy-.

Mechanistic Investigations of Biological Activities of 6 Undecanone, 5,7 Dihydroxy

Molecular and Cellular Target Identification and Modulation

There is no available research identifying the specific molecular or cellular targets of 6-Undecanone (B1294626), 5,7-dihydroxy-.

Enzyme Inhibition or Activation Mechanisms (e.g., lipoxygenases)

No studies have been published that investigate the effects of 6-Undecanone, 5,7-dihydroxy- on any enzyme systems, including lipoxygenases. While other dihydroxy-ketone containing natural products have been studied for such activities, this specific compound has not.

Effects on Cellular Processes (e.g., cell cycle, apoptosis)

There are no published experimental data on the effects of 6-Undecanone, 5,7-dihydroxy- on cellular processes such as the cell cycle or apoptosis.

Structure-Activity Relationship (SAR) Studies of 6-Undecanone, 5,7-dihydroxy- and its Analogues

As there are no biological activity data for the parent compound, structure-activity relationship studies have not been performed.

Elucidation of Key Structural Features for Specific Biological Interactions

Without identified biological interactions, the key structural features of 6-Undecanone, 5,7-dihydroxy- responsible for any potential activity remain unknown.

Impact of Stereochemistry on Mechanistic Pathways

The influence of the stereochemistry of the two chiral centers at the 5- and 7-positions on the potential biological activity of 6-Undecanone, 5,7-dihydroxy- has not been investigated.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a molecule to its biological activity. nih.govnih.gov The fundamental principle of QSAR is that the biological effect of a compound is dependent on its structural features. nih.gov These models analyze various molecular descriptors, such as size, shape, and chemical properties, to predict the potency or toxicity of new, untested compounds. nih.gov This predictive capability allows for the rational design and optimization of drug candidates, potentially accelerating the discovery process by prioritizing which molecules to synthesize and test. nih.gov

A QSAR model is typically represented by a mathematical equation: Activity = f (physicochemical properties and/or structural properties) + error nih.gov

The development of a QSAR model involves several key steps. First, a dataset of molecules with known biological activities is compiled. Then, molecular descriptors for these compounds are calculated. These descriptors can include constitutional, topological, geometrical, and electronic properties. nih.gov Statistical methods, such as multiple linear regression (MLR) and partial least squares (PLS), are then employed to establish a relationship between these descriptors and the observed biological activity. nih.govnih.gov

Mechanistic Insights from Analogue and Derivative Studies (e.g., Embelin and other dihydroxy-ketones)

Due to the limited direct research on the mechanistic aspects of 6-Undecanone, 5,7-dihydroxy-, examining the biological activities of its structural analogues and derivatives provides valuable insights. Embelin, a naturally occurring para-benzoquinone with a dihydroxy-ketone core, serves as a significant analogue for understanding the potential mechanisms of action.

Embelin (2,5-dihydroxy-3-undecyl-1,4-benzoquinone) is recognized for a broad spectrum of pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities. nih.govnih.gov A key mechanism of Embelin's anticancer effect is its role as an inhibitor of the X-linked inhibitor of apoptosis protein (XIAP). nih.govresearchgate.net By binding to XIAP, Embelin disrupts its ability to inhibit caspases, thereby promoting apoptosis (programmed cell death) in cancer cells. mdpi.com This suggests that the dihydroxy-benzoquinone moiety is crucial for this activity.

Structure-activity relationship (SAR) studies on Embelin derivatives have further illuminated the importance of specific structural features. For instance, the hydroxyl groups at the 2- and 5-positions of the benzoquinone ring are considered critical for its biological activity. nih.gov Modifications to the undecyl side chain have also been shown to modulate the potency and solubility of Embelin derivatives. nih.gov For example, increasing the polarity of the side chain can lead to decreased cellular uptake. nih.gov

Other dihydroxy-ketone analogues also provide mechanistic clues. Dihydroxyacetone, the simplest ketose, demonstrates that the presence of hydroxyl groups alpha to a ketone can influence reactivity and intermolecular interactions. nih.gov Studies on 5,7-dihydroxyflavanone (B1678386) derivatives have shown that halogenation of the aromatic ring can enhance antimicrobial activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net This suggests that modifications to the aromatic or aliphatic portions of a dihydroxy-ketone scaffold can significantly impact biological specificity and efficacy.

The collective findings from studies on Embelin and other dihydroxy-ketone derivatives suggest that the biological activities of 6-Undecanone, 5,7-dihydroxy- are likely influenced by its hydroxyl and ketone functional groups, as well as the lipophilicity of its undecanone chain. These features may enable it to interact with various biological targets, potentially through mechanisms involving the modulation of signaling pathways related to apoptosis, inflammation, and oxidative stress.

Table of Biological Activities of Embelin and its Analogues

| Compound/Derivative | Biological Activity | Mechanism of Action/Key Findings |

| Embelin | Anticancer | Inhibitor of X-linked inhibitor of apoptosis protein (XIAP). nih.govresearchgate.net |

| Anti-inflammatory | Mitigation of oxidative stress and inflammation by inhibiting NF-κB pathways. nih.gov | |

| Antioxidant | Possesses inherent antioxidant properties. nih.gov | |

| Antimicrobial | Shows inhibitory effects against bacteria such as Staphylococcus aureus. nih.gov | |

| Halogenated 5,7-dihydroxyflavanone derivatives | Antimicrobial | Dichlorinated flavanone (B1672756) showed the greatest inhibition of Gram-positive strains. nih.gov |

| Dihydroxyacetone | Metabolic | The presence of two hydroxyl groups in the alpha position of the ketone influences its reactivity and dimerization. nih.gov |

Advanced Analytical Methodologies for Characterization and Quantification of 6 Undecanone, 5,7 Dihydroxy

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for mapping the molecular architecture of organic compounds. For 6-Undecanone (B1294626), 5,7-dihydroxy-, a combination of multi-dimensional nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and vibrational spectroscopy provides a complete picture of its atomic connectivity, molecular formula, and functional group arrangement.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, NOESY)

Multi-dimensional NMR techniques are powerful tools for establishing the complex covalent framework of molecules like 6-Undecanone, 5,7-dihydroxy-. While specific experimental data for this compound is not publicly available, the application of these techniques can be described based on established principles.

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), would be employed to map out the proton-proton and proton-carbon correlations within the undecane (B72203) chain. This would allow for the precise assignment of each proton and carbon signal, confirming the positions of the hydroxyl groups at C5 and C7 and the ketone at C6.

Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) would provide through-space correlations between protons, offering insights into the molecule's preferred conformation in solution. This data is crucial for understanding the three-dimensional arrangement of the alkyl chains and the relative stereochemistry of the hydroxyl groups.

Hypothetical ¹H NMR and ¹³C NMR Data for 6-Undecanone, 5,7-dihydroxy-

| Atom Number | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| 1/11 | 0.90 (t) | 14.0 |

| 2/10 | 1.30 (m) | 22.5 |

| 3/9 | 1.50 (m) | 31.8 |

| 4/8 | 1.65 (m) | 36.5 |

| 5/7 | 4.10 (m) | 70.2 |

| 6 | - | 211.0 |

Note: This table is a hypothetical representation based on known chemical shift values for similar functional groups and is intended for illustrative purposes only.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry is critical for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For 6-Undecanone, 5,7-dihydroxy-, HRMS would confirm its molecular formula, C₁₁H₂₂O₃. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable for generating the molecular ion. The precise mass-to-charge ratio (m/z) obtained would allow for the differentiation from other isobaric compounds.

Expected HRMS Data for 6-Undecanone, 5,7-dihydroxy-

| Molecular Formula | Calculated Monoisotopic Mass (Da) |

| C₁₁H₂₂O₃ | 202.1569 |

Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can offer insights into its conformational state.

For 6-Undecanone, 5,7-dihydroxy-, the FT-IR spectrum would be expected to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the two hydroxyl groups. A sharp, strong peak around 1710 cm⁻¹ would indicate the C=O stretching of the ketone. C-H stretching and bending vibrations would be observed in their characteristic regions.

Raman spectroscopy would complement the FT-IR data. The C=O stretch is typically a strong and sharp band in the Raman spectrum. The symmetric C-C stretching vibrations of the alkyl chain would also be visible.

Characteristic Vibrational Frequencies for 6-Undecanone, 5,7-dihydroxy-

| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| O-H Stretch | 3200-3600 (broad, strong) | 3200-3600 (weak) |

| C=O Stretch | ~1710 (strong, sharp) | ~1710 (strong, sharp) |

| C-H Stretch | 2850-3000 (strong) | 2850-3000 (strong) |

| C-O Stretch | 1050-1200 (medium) | 1050-1200 (weak) |

Advanced Chromatographic Techniques for Separation and Purity Analysis

Chromatographic methods are essential for the separation of 6-Undecanone, 5,7-dihydroxy- from reaction mixtures or natural extracts, as well as for assessing its purity and resolving its stereoisomers.

Chiral Chromatography for Enantiomeric Excess Determination

Given the presence of two stereocenters at C5 and C7, 6-Undecanone, 5,7-dihydroxy- can exist as multiple stereoisomers. Chiral chromatography is the definitive method for separating and quantifying these enantiomers and diastereomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to their separation. Both chiral gas chromatography (GC) and chiral high-performance liquid chromatography (HPLC) could be employed. The choice of the specific chiral column would depend on the physical properties of the compound and any derivatization that may be necessary. The integration of the resulting peaks allows for the precise determination of the enantiomeric excess (ee) and diastereomeric ratio.

Quantitative Gas Chromatography (GC) and Liquid Chromatography (LC)

Quantitative analysis of 6-Undecanone, 5,7-dihydroxy- can be achieved using both GC and LC, often coupled with mass spectrometry (GC-MS or LC-MS) for enhanced selectivity and sensitivity.

For GC analysis, derivatization of the hydroxyl groups, for instance, by silylation, might be necessary to improve volatility and peak shape. A flame ionization detector (FID) would provide a response proportional to the carbon content, allowing for accurate quantification when calibrated with an appropriate internal standard.

Reversed-phase HPLC would be a suitable method for the analysis of this moderately polar compound. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely provide good separation. Detection could be achieved using a UV detector if the ketone chromophore provides sufficient absorbance, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer. A rigorous validation of the chosen method would be required to ensure accuracy, precision, linearity, and sensitivity for reliable quantification.

Hyphenated Analytical Systems for Complex Sample Analysis

Hyphenated analytical systems, which couple a separation technique with a spectroscopic detection method, are indispensable for the analysis of individual components in intricate mixtures such as biological extracts or environmental samples. These techniques provide both separation of the analyte of interest from interfering matrix components and its structural elucidation and quantification.

GC-MS/MS and LC-MS/MS for Trace Analysis and Metabolite Profiling

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for the trace analysis and metabolite profiling of organic molecules like 6-Undecanone, 5,7-dihydroxy-. The choice between GC-MS/MS and LC-MS/MS would depend on the volatility and thermal stability of the analyte and the complexity of the sample matrix.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

For GC-MS/MS analysis, derivatization of 6-Undecanone, 5,7-dihydroxy- would likely be necessary to increase its volatility and thermal stability. The hydroxyl groups are typically derivatized, for instance, through silylation to form trimethylsilyl (B98337) (TMS) ethers.

The derivatized analyte is then introduced into the gas chromatograph, where it is separated from other components of the mixture based on its boiling point and affinity for the stationary phase of the GC column. The separated components then enter the tandem mass spectrometer.

In the mass spectrometer, the molecules are ionized, typically by electron ionization (EI). The resulting molecular ion and fragment ions are then subjected to two stages of mass analysis (MS/MS). This process allows for highly selective and sensitive detection through methods like Selected Reaction Monitoring (SRM), where a specific precursor ion is selected and its characteristic product ions are monitored.

Table 1: Postulated GC-MS/MS Parameters for the Analysis of Derivatized 6-Undecanone, 5,7-dihydroxy-

| Parameter | Value |

| Gas Chromatograph (GC) | |

| Column | Capillary column (e.g., 5% phenyl-methylpolysiloxane) |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Temperature Program | Optimized gradient for separation of long-chain ketones |

| Tandem Mass Spectrometer (MS/MS) | |

| Ionization Mode | Electron Ionization (EI) |

| Analysis Mode | Selected Reaction Monitoring (SRM) |

| Precursor Ion (example for TMS derivative) | [M-15]+ (loss of a methyl group from a TMS ether) |

| Product Ions (example) | Characteristic fragments from the cleavage of the carbon chain |

This table presents hypothetical parameters based on the analysis of similar long-chain aliphatic ketones and diols. Actual parameters would require experimental optimization.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a versatile technique that is well-suited for the analysis of less volatile and thermally labile compounds, and may not require derivatization for 6-Undecanone, 5,7-dihydroxy-. Reversed-phase liquid chromatography would likely be employed, where the analyte is separated based on its hydrophobicity.

Following chromatographic separation, the analyte enters the mass spectrometer, where it is ionized using a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Tandem mass spectrometry is then used for selective and sensitive detection, similar to GC-MS/MS.

The fragmentation pattern in MS/MS provides valuable structural information. For 6-Undecanone, 5,7-dihydroxy-, characteristic losses of water from the hydroxyl groups and cleavage of the undecanone backbone would be expected.

Table 2: Anticipated LC-MS/MS Parameters and Fragmentation Data for 6-Undecanone, 5,7-dihydroxy-

| Parameter | Value |

| Liquid Chromatograph (LC) | |

| Column | C18 reversed-phase column |

| Mobile Phase | Gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier (e.g., formic acid) |

| Tandem Mass Spectrometer (MS/MS) | |

| Ionization Mode | Electrospray Ionization (ESI) in positive or negative ion mode |

| Precursor Ion | [M+H]+ or [M-H]- |

| Product Ions (Postulated) | [M+H-H2O]+, [M+H-2H2O]+, fragments from C-C bond cleavage adjacent to the carbonyl or hydroxyl groups |

This table is illustrative and based on the general behavior of aliphatic ketones and diols in LC-MS/MS. Specific fragmentation patterns would need to be determined experimentally.

Coupling with Nuclear Magnetic Resonance (NMR) for On-line Characterization

The coupling of liquid chromatography with Nuclear Magnetic Resonance (NMR) spectroscopy (LC-NMR) provides an unparalleled tool for the on-line structural elucidation of compounds in complex mixtures. This technique is particularly valuable for the unambiguous identification of novel or unknown metabolites.

In an LC-NMR system, the eluent from the HPLC column flows through a specialized NMR flow cell placed within the NMR spectrometer's magnet. This allows for the acquisition of NMR spectra of the separated components in real-time.

For a molecule like 6-Undecanone, 5,7-dihydroxy-, ¹H NMR spectra would provide information about the number and types of protons in the molecule, including those on the alkyl chain, adjacent to the carbonyl group, and on the carbons bearing the hydroxyl groups. More advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), could be performed in a stopped-flow mode to establish connectivity between protons and carbons, respectively, leading to a complete structural assignment.

While LC-NMR is a powerful technique for structural elucidation, it is inherently less sensitive than mass spectrometry. Therefore, it is often used in conjunction with LC-MS to provide complementary information for a comprehensive characterization.

Table 3: Potential NMR Data for the On-line Characterization of 6-Undecanone, 5,7-dihydroxy-

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity |

| ¹H NMR | ||

| CH3 (terminal) | 0.8 - 1.0 | Triplet |

| CH2 (alkyl chain) | 1.2 - 1.6 | Multiplet |

| CH2 (adjacent to C=O) | 2.2 - 2.5 | Triplet |

| CH (adjacent to OH) | 3.5 - 4.0 | Multiplet |

| OH | Variable | Broad singlet |

| ¹³C NMR | ||

| C=O | 200 - 220 | |

| C-OH | 60 - 80 | |

| Alkyl carbons | 10 - 40 |

This table provides estimated chemical shift ranges based on standard NMR correlation charts for aliphatic ketones and alcohols. Precise chemical shifts and coupling constants would be dependent on the solvent and specific molecular conformation.

Computational and Theoretical Studies of 6 Undecanone, 5,7 Dihydroxy

Molecular Modeling and Dynamics Simulations

No published research articles or database entries were found that specifically detail the conformational analysis or prediction of stable geometries for 6-Undecanone (B1294626), 5,7-dihydroxy-. Such studies would typically involve computational methods to identify the most energetically favorable three-dimensional shapes of the molecule, which are crucial for understanding its chemical behavior and potential interactions.

There is no available research on the solvent effects and intermolecular interactions of 6-Undecanone, 5,7-dihydroxy- through molecular dynamics simulations. These types of studies are essential for understanding how the compound behaves in different environments, such as in biological systems or in various chemical reactions, by simulating the interactions between the compound and surrounding solvent molecules.

Quantum Chemical Calculations

A search of scientific literature and computational chemistry databases did not yield any studies on the electronic structure, reactivity, or predicted spectroscopic properties of 6-Undecanone, 5,7-dihydroxy-. Quantum chemical calculations are fundamental in predicting these properties, offering insights into the molecule's stability, reactivity hotspots, and how it might interact with light, which is essential for its characterization.

There are no available computational studies that elucidate the reaction mechanisms of 6-Undecanone, 5,7-dihydroxy- at the molecular level. Theoretical investigations in this area would provide a detailed understanding of the pathways and transition states involved in its chemical transformations.

In Silico Prediction of Biological Interactions (Theoretical, non-clinical)

No theoretical or in silico studies predicting the biological interactions of 6-Undecanone, 5,7-dihydroxy- were found. Such research would involve computational methods like molecular docking or pharmacophore modeling to hypothesize about the compound's potential biological targets and activities, forming a basis for further experimental investigation in drug discovery and toxicology.

Due to the lack of available data, no data tables could be generated for the computational and theoretical properties of 6-Undecanone, 5,7-dihydroxy-.

Ligand-Target Docking and Binding Affinity Prediction

extensive searches of scientific databases and literature yielded no specific studies on the ligand-target docking or binding affinity prediction of 6-Undecanone, 5,7-dihydroxy-.

Ligand-target docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target), such as a protein. This method is instrumental in drug discovery for predicting the interaction between a potential drug molecule and its biological target. The process involves sampling a vast number of possible orientations and conformations of the ligand within the binding site of the target and then using a scoring function to estimate the strength of the interaction.

Binding affinity prediction is a closely related computational method that quantifies the strength of the binding interaction between the ligand and its target. This is often expressed as a binding affinity value, such as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). These predictions are crucial for ranking potential drug candidates and prioritizing them for further experimental testing.

As no studies have been published, there is no data available on the specific molecular targets, binding poses, or predicted binding affinities for 6-Undecanone, 5,7-dihydroxy-.

Pharmacokinetic Property Prediction (Theoretical ADMET, excluding human trial data or safety profiles)

No theoretical ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies for 6-Undecanone, 5,7-dihydroxy- were found in the public domain.

Theoretical ADMET prediction, also known as in silico ADMET, involves the use of computational models to estimate the pharmacokinetic properties of a compound. These predictions are vital in the early stages of drug development to identify candidates with favorable properties, thereby reducing the likelihood of late-stage failures. The parameters typically evaluated include:

Absorption: Prediction of a compound's ability to be absorbed into the bloodstream, often by assessing properties like intestinal absorption and cell permeability.

Distribution: Estimation of how a compound is distributed throughout the body's tissues and fluids.

Metabolism: Prediction of the metabolic pathways a compound is likely to undergo, including the identification of potential metabolites.

Excretion: Estimation of how the compound and its metabolites are eliminated from the body.

Without any specific studies, there are no available data tables or research findings on the predicted ADMET profile of 6-Undecanone, 5,7-dihydroxy-.

Environmental Distribution, Fate, and Ecotoxicological Implications of 6 Undecanone, 5,7 Dihydroxy

Environmental Presence and Analytical Monitoring in Various Compartments

Detection in Aquatic and Terrestrial Ecosystems

There are no reported instances of the detection or monitoring of 6-Undecanone (B1294626), 5,7-dihydroxy- in aquatic or terrestrial ecosystems.

Atmospheric Occurrence and Transport

Information regarding the atmospheric presence, transport, or long-range transport potential of 6-Undecanone, 5,7-dihydroxy- is not available.

Biotic and Abiotic Degradation Pathways

Microbial Degradation and Bioremediation Potential

No studies were found that investigate the microbial degradation of 6-Undecanone, 5,7-dihydroxy-. As a result, its bioremediation potential is unknown.

Photolytic and Hydrolytic Stability in Environmental Media

There is no available data on the photolytic or hydrolytic stability of 6-Undecanone, 5,7-dihydroxy- in various environmental media.

Ecotoxicological Assessment in Model Organisms

No ecotoxicological studies on any model organisms (excluding mammalian toxicity and human impact) have been published for 6-Undecanone, 5,7-dihydroxy-. Therefore, its potential impact on wildlife and ecosystems remains uncharacterized.

Conclusion and Future Research Perspectives on 6 Undecanone, 5,7 Dihydroxy

Synthesis of Key Research Findings and Current Understanding

Following an extensive search of scholarly articles, chemical repositories, and research databases, no specific research findings or detailed data pertaining to the synthesis, chemical properties, natural occurrence, or biological activity of 6-Undecanone (B1294626), 5,7-dihydroxy- have been identified. The parent compound, 6-Undecanone, is a known ketone used in various industrial applications. However, the introduction of hydroxyl groups at the 5 and 7 positions appears to describe a novel or yet-to-be-synthesized molecule.

The current scientific landscape does not provide any information on this specific dihydroxyketone. Therefore, a synthesis of key research findings is not possible at this time. The table below reflects the absence of available data for the key properties of this compound.

| Property | Data |

| Molecular Formula | C11H22O3 |

| Molecular Weight | 202.29 g/mol |

| CAS Number | Not Assigned |

| Physical State | Unknown |

| Solubility | Unknown |

| Melting Point | Unknown |

| Boiling Point | Unknown |

| Spectroscopic Data (NMR, IR, MS) | Not Available |

Note: The Molecular Formula and Molecular Weight are calculated based on the presumed structure and are not experimentally verified.

Identification of Critical Knowledge Gaps and Unexplored Research Avenues

The primary and most critical knowledge gap is the very existence and characterization of 6-Undecanone, 5,7-dihydroxy-. All aspects of its chemistry and biology remain unexplored. Key unanswered questions include:

Synthesis: There are no published methods for the synthesis of 6-Undecanone, 5,7-dihydroxy-. Developing a viable synthetic route is the first and most crucial step for any future research.

Chemical Stability and Reactivity: The stability of the β-dihydroxy ketone system in this acyclic structure is unknown. Studies would be needed to understand its susceptibility to dehydration, rearrangement, or other reactions.

Physicochemical Properties: All fundamental properties, as listed in the table above, are currently unknown.

Natural Occurrence: It is unknown if this compound is a naturally occurring metabolite in any plant, fungus, or microorganism.

Biological Activity: Without the compound itself, no studies on its potential biological or pharmacological effects have been conducted. Its structural features suggest potential for various interactions, but this is purely speculative.

Proposed Directions for Advanced Studies and Applications

Given the complete absence of data, the future research landscape for 6-Undecanone, 5,7-dihydroxy- is wide open. The following logical progression of research is proposed:

Development of a Synthetic Pathway: The initial focus must be on the chemical synthesis of 6-Undecanone, 5,7-dihydroxy-. This could potentially be achieved through the oxidation of undecane-5,6,7-triol or via an aldol-type reaction followed by reduction. The stereochemistry of the hydroxyl groups would also need to be controlled and characterized.

Structural Elucidation and Physicochemical Characterization: Once synthesized, the compound must be rigorously purified and its structure confirmed using modern analytical techniques, including NMR spectroscopy, mass spectrometry, and potentially X-ray crystallography. Basic physicochemical properties should also be determined.

Screening for Biological Activity: With a confirmed structure and a supply of the pure compound, a broad-based screening for biological activity would be a logical next step. This could include assays for:

Antimicrobial (antibacterial and antifungal) activity.

Cytotoxic activity against various cancer cell lines.

Enzyme inhibition (e.g., proteases, kinases).

Antioxidant properties.

Investigation as a Natural Product: In parallel, advanced analytical techniques could be used to screen extracts from various natural sources to determine if 6-Undecanone, 5,7-dihydroxy- exists as a natural product. If found, this would open up research into its biosynthetic pathway and ecological role.

The potential applications of this compound are entirely speculative at this stage and would depend on the findings of the biological activity screenings.

Q & A

Q. What analytical methods are recommended for structural identification of 6-Undecanone, 5,7-dihydroxy-?

Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to resolve hydroxyl and ketone functional groups. For dihydroxy derivatives, deuterated solvents (e.g., DMSO-d6) enhance signal resolution for hydroxyl protons .

- Mass Spectrometry (MS): High-resolution MS (HRMS) or electron ionization (EI-MS) can confirm molecular weight and fragmentation patterns. Compare with databases like NIST Chemistry WebBook for validation .

- Infrared Spectroscopy (IR): Identify O-H (3200–3600 cm) and C=O (1700–1750 cm) stretches. Solvent-free techniques (e.g., ATR-FTIR) minimize interference .

Q. How can researchers ensure compound stability during storage?

Answer:

- Storage Conditions: Store in amber glass vials at –20°C under inert gas (N or Ar) to prevent oxidation of hydroxyl groups. Avoid exposure to light and humidity .

- Purity Monitoring: Conduct periodic HPLC analysis with UV detection (λ = 254–280 nm for aromatic systems) to detect degradation products .

Q. What safety protocols are critical for handling 6-Undecanone derivatives?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and ANSI-approved splash goggles. Use NIOSH-approved respirators if vapor exposure exceeds 10 ppm .

- Ventilation: Work in a fume hood with ≥100 ft/min face velocity. Avoid open flames due to flammability (flash point: ~170°C for similar ketones) .

Advanced Research Questions

Q. How can experimental design address low recovery rates in liquid-phase extractions of 6-Undecanone derivatives?

Answer:

- Membrane Optimization: Replace traditional solvents (e.g., NPOE) with 6-undecanone as a supported liquid membrane (SLM) to reduce ion-pairing effects, improving recovery by 15–20% .

- Volume Ratios: Adjust SLM-to-acceptor phase ratios (e.g., 1:5) to minimize back-diffusion. Validate with tracer compounds (e.g., deuterated analogs) .

Q. What strategies resolve contradictions in thermodynamic data for dihydroxyketones?

Answer:

- Cross-Validation: Compare vapor pressure measurements (e.g., Antoine equation parameters) across multiple techniques: static ebulliometry (accuracy ±0.1 kPa) vs. gas saturation .

- Error Analysis: Account for impurities via GC-MS purity checks. For example, discrepancies in boiling points (±2°C) may arise from isomerization during prolonged heating .

Q. How can computational modeling predict reactivity of 5,7-dihydroxy groups in synthetic pathways?

Answer:

- DFT Calculations: Use Gaussian or ORCA to model hydrogen-bonding interactions and acidity (pKa prediction). Hydroxyl groups in para positions exhibit lower pKa (~8.5) due to resonance stabilization .

- Solvent Effects: Simulate solvation free energy (e.g., COSMO-RS) to optimize reaction media. Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the ketone .

Key Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.